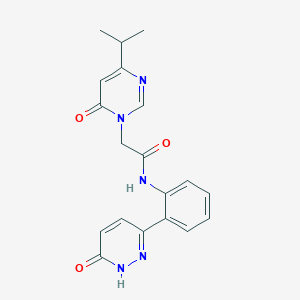

![molecular formula C9H10N2OS2 B2466303 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol CAS No. 860651-49-6](/img/structure/B2466303.png)

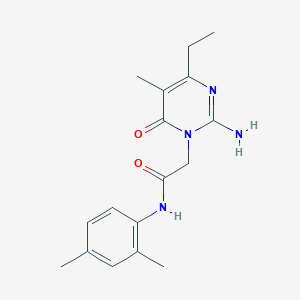

2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

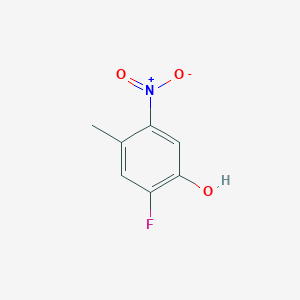

“2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . This compound is a derivative of thiazole, which is a heterocyclic compound that is also found in vitamin B1 (thiamine) .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique

Chemical Synthesis and Transformations

- 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol and its derivatives are utilized in complex chemical synthesis processes. For instance, they have been involved in the synthesis of various thiazole carboxylates and pyrimidins, which are significant in organic and medicinal chemistry. These processes often involve multiple steps, including transformations and isomerizations, showcasing the compound's versatility in synthetic applications (Žugelj et al., 2009).

Crystallography and Structural Analysis

- In crystallography, compounds related to this compound have been studied to understand their structural properties. These studies provide insights into the molecular arrangement and bonding, which are essential for understanding the compound's chemical behavior and potential applications in material science (Sharif et al., 2009).

Development of Fluorophores

- Research into developing new fluorophores for selective metal ion detection, particularly aluminum, has incorporated derivatives of this compound. Such fluorophores are pivotal in studying intracellular metal ions, offering potential applications in biochemistry and cellular biology (Lambert et al., 2000).

Potential Biological Activity

- Some derivatives of this compound have been explored for their potential biological activity. For instance, studies have investigated the anticancer properties of certain 1,3-thiazole derivatives, revealing their efficacy in vitro against a range of cancer cell lines. This suggests possible applications in developing new anticancer drugs (Turov, 2020).

Synthesis of Heterocyclic Compounds

- The compound is also instrumental in the synthesis of various heterocyclic compounds. These syntheses are crucial in the development of new materials and pharmaceuticals, illustrating the compound's role in expanding the diversity of chemical structures available for various applications (Wang et al., 2004).

Orientations Futures

The future directions for the study of “2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol” and similar thiazole derivatives could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds could be a focus of future research .

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

It’s known that thiazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some thiazole derivatives can affect the mitochondrial succinate dehydrogenase, leading to the reduction of MTT to formazan, which is insoluble in water .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It’s also soluble in DMSO . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It’s known that the compound is stable when stored at 4°c in the dark . Environmental factors such as temperature, light, and pH could potentially influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

2-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS2/c1-5-6(2)14-9(10-5)3-8-11-7(12)4-13-8/h4,12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWBPTRHRAZEBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CC2=NC(=CS2)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2466223.png)

![N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)acetamide](/img/structure/B2466227.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2466232.png)

![2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxopyridazin-3-yl]propanamide](/img/structure/B2466236.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2466240.png)